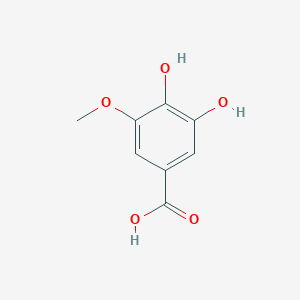

3,4-Dihydroxy-5-methoxybenzoesäure

Übersicht

Beschreibung

3-O-Methylgallic acid, also known as 3,4-dihydroxy-5-methoxybenzoic acid, is a derivative of gallic acid. It is a naturally occurring compound found in various plants and is known for its potent antioxidant properties. The molecular formula of 3-O-Methylgallic acid is C8H8O5, and it has a molecular weight of 184.15 g/mol .

Wissenschaftliche Forschungsanwendungen

3-O-Methylgallussäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie:

- Wird aufgrund ihrer starken antioxidativen Eigenschaften als Standard für antioxidative Assays verwendet .

Biologie:

- Wird wegen ihrer Rolle bei der Hemmung der Proliferation von Caco-2-Zellen untersucht, mit einem IC50-Wert von 24,1 μM .

- Induziert Apoptose in Krebszellen, was sie zu einem potenziellen Kandidaten für Antikrebstherapien macht .

Medizin:

- Wird wegen ihrer entzündungshemmenden und krebshemmenden Eigenschaften untersucht .

- Potenzielles Einsatzgebiet bei der Entwicklung neuer Therapeutika zur Behandlung verschiedener Krankheiten .

Industrie:

- Wird aufgrund ihrer antioxidativen Kapazität bei der Produktion von Pharmazeutika und Nutrazeutika eingesetzt .

5. Wirkmechanismus

3-O-Methylgallussäure übt ihre Wirkung hauptsächlich durch ihre antioxidative Aktivität aus. Sie fängt freie Radikale ab und hemmt oxidativen Stress, der ein Schlüsselfaktor für verschiedene degenerative Erkrankungen ist . Die Verbindung induziert auch Apoptose in Krebszellen, indem sie pro-oncogene Signale und Pfade reguliert .

Ähnliche Verbindungen:

Gallussäure: 3-O-Methylgallussäure ist ein methyliertes Derivat der Gallussäure.

Syringasäure: Eine weitere verwandte Verbindung, Syringasäure, ist ein Vorläufer bei der Synthese von 3-O-Methylgallussäure.

Eudesminsäure: Diese Verbindung ist ebenfalls eine O-methylierte Trihydroxybenzoesäure, ähnlich der 3-O-Methylgallussäure.

Einzigartigkeit: 3-O-Methylgallussäure zeichnet sich durch ihre starken antioxidativen und krebshemmenden Eigenschaften aus. Ihre Fähigkeit, Apoptose in Krebszellen zu induzieren und die Zellproliferation zu hemmen, macht sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Safety and Hazards

While specific safety and hazards data for 3,4-Dihydroxy-5-methoxybenzoic acid is not available, it is generally recommended to ensure adequate ventilation, avoid contact with eyes, skin, or clothing, and prevent ingestion and inhalation when handling similar chemicals . It is classified as Eye Irritant 2 under the GHS classification .

Wirkmechanismus

Target of Action

The primary target of 3,4-Dihydroxy-5-methoxybenzoic acid, also known as 3-O-Methylgallic acid, is the Caco-2 cell line . These cells are a type of epithelial colorectal adenocarcinoma cells widely used in research as a model of the intestinal barrier .

Mode of Action

3-O-Methylgallic acid interacts with its target cells by inhibiting their proliferation . The compound achieves this through a bielectronic discharge of the syringic acid molecule, leading to the formation of 3,4-Dihydroxy-5-methoxybenzoic acid as a major product .

Biochemical Pathways

It’s known that the compound has a potent antioxidant capacity , suggesting it may play a role in pathways related to oxidative stress and cellular defense mechanisms.

Pharmacokinetics

It’s soluble in various organic solvents such as dmso, chloroform, dichloromethane, ethyl acetate, acetone, etc , which may influence its bioavailability.

Result of Action

The primary result of 3,4-Dihydroxy-5-methoxybenzoic acid’s action is the inhibition of Caco-2 cell proliferation . This suggests potential anti-cancer effects. Additionally, it induces cell apoptosis , further contributing to its potential anti-cancer properties.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

3,4-Dihydroxy-5-methoxybenzoic acid is an anthocyanin metabolite and has potent antioxidant capacity It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

3,4-Dihydroxy-5-methoxybenzoic acid has been shown to inhibit Caco-2 cell proliferation with an IC50 value of 24.1 μM . It influences cell function by inducing cell apoptosis and has anti-cancer effects .

Molecular Mechanism

The molecular mechanism of action of 3,4-Dihydroxy-5-methoxybenzoic acid involves its binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 3-O-Methylgallussäure kann durch elektrochemische Oxidation von Syringasäure synthetisiert werden. Dieser Prozess beinhaltet die Verwendung einer PbO2-Anode, die die Umwandlung von Syringasäure in 3-O-Methylgallussäure erleichtert . Die Reaktion wird durch zyklische Voltammetrie gesteuert, und das Produkt wird mit Hilfe der Massenspektrometrie (LC-MS/MS) identifiziert .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-O-Methylgallussäure erfolgt in der Regel durch Veresterung von Gallussäure mit Methanol. Diese Reaktion wird durch saure Bedingungen katalysiert, was zur Bildung von 3-O-Methylgallussäure führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-O-Methylgallussäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Halogenide oder Amine unter basischen Bedingungen.

Wichtigste gebildete Produkte:

Oxidation: Die Oxidation von 3-O-Methylgallussäure kann zur Bildung von Chinonen führen.

Reduktion: Reduktion führt typischerweise zur Bildung von Dihydroxyderivaten.

Substitution: Substitutionsreaktionen können verschiedene substituierte Benzoesäuren ergeben, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Gallic Acid: 3-O-Methylgallic acid is a methylated derivative of gallic acid.

Syringic Acid: Another related compound, syringic acid, is a precursor in the synthesis of 3-O-Methylgallic acid.

Eudesmic Acid: This compound is also an O-methylated trihydroxybenzoic acid, similar to 3-O-Methylgallic acid.

Uniqueness: 3-O-Methylgallic acid stands out due to its potent antioxidant and anti-cancer properties. Its ability to induce apoptosis in cancer cells and inhibit cell proliferation makes it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

3,4-dihydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCCUYSXAYTNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192561 | |

| Record name | 3-O-Methylgallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-84-7 | |

| Record name | 3-O-Methylgallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylgallic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylgallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxy-m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JA4OZ7166 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 3,4-Dihydroxy-5-methoxybenzoic acid?

A1: 3,4-Dihydroxy-5-methoxybenzoic acid exhibits notable inhibitory activity against α-glucosidase and glycogen phosphorylase. [] These enzymes play crucial roles in carbohydrate metabolism, making this compound a potential target for antidiabetic research. Additionally, it shows antioxidant properties, including potent DPPH radical scavenging activity. [, ]

Q2: How does 3,4-Dihydroxy-5-methoxybenzoic acid compare to other antioxidants?

A2: Studies have shown that 3,4-Dihydroxy-5-methoxybenzoic acid exhibits comparable or even superior antioxidant activity to common reference antioxidants like BHA, BHT, and α-tocopherol. [] This suggests its potential application in food preservation and as a potential therapeutic agent for oxidative stress-related conditions.

Q3: Has 3,4-Dihydroxy-5-methoxybenzoic acid been found in any natural sources?

A3: Yes, 3,4-Dihydroxy-5-methoxybenzoic acid has been identified in several plant species. It was isolated from the leaves of Cyclocarya paliurus, a plant traditionally used in Chinese medicine. [] It was also identified in Acer rubrum L. (red maple) [] and Ampelopsis grossedentata (vine tea). [] This suggests a potential for further exploration of these plants for their bioactive compounds.

Q4: Are there any computational studies investigating 3,4-Dihydroxy-5-methoxybenzoic acid's potential as a drug candidate?

A4: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the potential of 3,4-Dihydroxy-5-methoxybenzoic acid derivatives as inhibitors of the influenza H1 virus. [] The simulations revealed favorable interactions with key residues in the enzyme's active site, suggesting a potential starting point for designing novel antiviral agents.

Q5: What analytical techniques are commonly used to identify and quantify 3,4-Dihydroxy-5-methoxybenzoic acid?

A5: Various techniques are used for the identification and quantification of 3,4-Dihydroxy-5-methoxybenzoic acid. These include Nuclear Magnetic Resonance (NMR) spectroscopy [, ], High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [], and Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI+-MS). [] These techniques allow for the structural elucidation and accurate quantification of the compound in complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

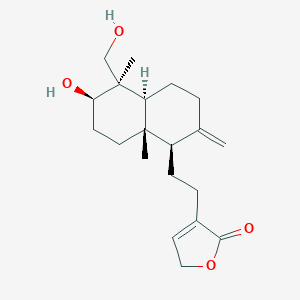

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

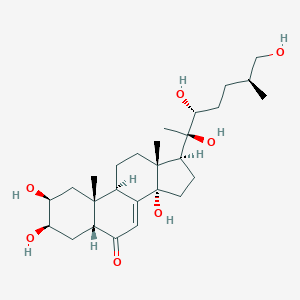

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)